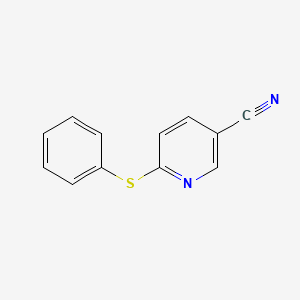

6-(Phenylthio)nicotinonitrile

Description

Significance of Nicotinonitrile Heterocycles in Contemporary Organic Chemistry and Material Science

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in modern chemistry due to its versatile reactivity and the diverse properties of its derivatives. pageplace.de Pyridine-based compounds are fundamental building blocks in medicinal chemistry, agrochemicals, and materials science. bldpharm.com The presence of the electron-withdrawing nitrile group and the electron-deficient nature of the pyridine (B92270) ring influence the molecule's electronic properties and reactivity, making it a valuable precursor for more complex molecular architectures. pageplace.de

In medicinal chemistry, the nicotinonitrile core is present in numerous biologically active compounds and marketed drugs, including agents with anticancer, antimicrobial, and anti-inflammatory properties. googleapis.compageplace.de Researchers have extensively explored nicotinonitrile derivatives for their potential as PIM-1 kinase inhibitors and phosphodiesterase-3 (PDE3) inhibitors, among other therapeutic targets. wikipedia.org The development of synthetic routes to create libraries of polysubstituted nicotinonitriles is a major focus of drug discovery programs. googleapis.comresearchgate.net

In the realm of material science, nicotinonitrile derivatives have gained attention for a range of applications. They have been investigated as components in optical materials and as corrosion inhibitors for metals and alloys. googleapis.comresearchgate.netgoogleapis.com Recent studies have highlighted their use in the development of high-performance organic electronic materials. For instance, nicotinonitrile-based structures have been employed as acceptor units in molecules designed for thermally activated delayed fluorescence (TADF), a key mechanism for improving the efficiency of organic light-emitting diodes (OLEDs). evitachem.com Their tunable electronic properties also make them suitable candidates for creating novel non-fullerene acceptors used in organic solar cells. aksci.com

Contextualization of Aryl Thioether Substituted Pyridine Derivatives in Chemical Research

Aryl thioether substituted pyridines represent an important subclass of heterocyclic compounds with significant applications in synthesis and medicinal chemistry. The thioether linkage (-S-) provides a flexible and synthetically valuable handle on the pyridine core. This sulfur atom can be easily oxidized to form the corresponding sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule for structure-activity relationship studies or to access different chemical entities. rsc.org

The introduction of an aryl thioether group onto a pyridine ring is often achieved through the nucleophilic aromatic substitution of a halogenated pyridine with a corresponding thiophenolate. wikipedia.org This reaction is a robust method for creating C-S bonds. Furthermore, the thioether group itself can influence subsequent reactions. It has been shown to act as a directing group in copper-catalyzed C-H arylation reactions, facilitating the regioselective synthesis of more complex substituted heterocycles.

The synthesis of highly functionalized pyridines containing an arylthio moiety is an active area of research. wikipedia.org Multicomponent reactions have been developed to construct polysubstituted arylthio pyridines in a single step, demonstrating the importance of this scaffold. wikipedia.org Research into related compounds, such as 4-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile, which demonstrated potent activity as a leukotriene B4 receptor antagonist, underscores the potential biological relevance of the thioether-pyridine structural motif. The synthesis of various multi-substituted pyridines bearing phenylthio groups highlights the ongoing interest in this class of molecules for developing new materials and potential therapeutic agents.

Research Gaps and Motivations for Investigating 6-(Phenylthio)nicotinonitrile

Despite the broad interest in both nicotinonitriles and aryl thioether substituted pyridines, a significant research gap exists concerning the specific isomer this compound. A survey of chemical databases and scientific literature reveals a scarcity of reported synthetic procedures and detailed characterization data for this particular compound, although numerous other substituted analogues are known. chemscene.comaksci.combldpharm.combldpharm.comfluorochem.co.uk This lack of information presents a clear motivation for targeted investigation.

The primary motivations for studying this compound are threefold:

Synthetic Methodology Development: A key research goal would be to establish an efficient and regioselective synthesis for this compound. This would likely involve the reaction of a suitable precursor, such as 6-chloronicotinonitrile, with thiophenol. epo.orggoogleapis.com Developing and optimizing this transformation would provide reliable access to the compound for further study and expand the synthetic toolbox for creating 6-substituted pyridine derivatives. pageplace.de

Structure-Property Relationship Elucidation: The systematic study of different isomers of a core scaffold is fundamental to understanding structure-activity and structure-property relationships. The electronic and steric environment of the 6-position on the nicotinonitrile ring is distinct from the 2-, 4-, or 5-positions. Investigating the photophysical, electronic, and chemical properties of the 6-(phenylthio) isomer and comparing them to other known isomers, such as 2-(phenylthio)nicotinonitrile (B1586985) fluorochem.co.uk or 4,6-diphenyl-2-(phenylthio)nicotinonitrile rsc.org, would provide a more complete picture of how substituent placement governs molecular behavior.

Exploration of Novel Applications: The unique substitution pattern of this compound may give rise to novel properties. Its specific electronic architecture could be advantageous in materials science applications, such as in the design of new TADF emitters or other organic electronics where precise tuning of molecular orbitals is critical. evitachem.com Similarly, in medicinal chemistry, its distinct shape and electronic distribution could lead to unique interactions with biological targets, potentially yielding new therapeutic leads that differ from other nicotinonitrile-based agents. googleapis.compageplace.de

Structure

3D Structure

Properties

IUPAC Name |

6-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDVHTWWMQBBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371892 | |

| Record name | 6-(PHENYLTHIO)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259683-21-1 | |

| Record name | 6-(PHENYLTHIO)NICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 6 Phenylthio Nicotinonitrile and Its Analogues

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether linkage of 6-(phenylthio)nicotinonitrile and its analogues is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic properties and steric profile of the molecule.

The oxidation of a thioether to a sulfone is a common transformation. For instance, 4,6-diphenyl-2-(phenylthio)nicotinonitrile can be converted to 4,6-diphenyl-2-(phenylsulfonyl)nicotinonitrile. rsc.org This conversion is significant as the resulting sulfonyl group is a good leaving group in nucleophilic aromatic substitution reactions. acs.org The presence of the electron-withdrawing sulfonyl group activates the pyridine (B92270) ring, making it more susceptible to attack by nucleophiles. acs.orgnih.gov In a related example, l-[4-(cyclopropyloxy)-2,6-bis(methylthio)benzoyl]-4-(l -methyl-1 -{ [3 -(trifluoromethyl)phenyl] sulfonyl }ethyl)piperidine was oxidized using meta-chloroperbenzoic acid to the corresponding sulfone. google.com Similarly, oxidation of a cyclic sulfide (B99878) with sodium periodate (B1199274) (NaIO4) yielded the corresponding cyclic sulfone. cas.cn

Selective oxidation of thioethers to sulfoxides or sulfones requires careful choice of reagents and reaction conditions to avoid overoxidation or side reactions with other functional groups. organic-chemistry.org

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂) : Often used with a catalyst, such as tantalum carbide or niobium carbide, to selectively produce sulfoxides or sulfones, respectively. organic-chemistry.org

Peroxyacids (e.g., m-CPBA) : Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of thioethers to sulfones. google.com

Sodium Periodate (NaIO₄) : A milder oxidizing agent that can be used for the conversion of sulfides to sulfoxides. cas.cn

Dinitrogen Tetroxide on Activated Charcoal (N₂O₄/Charcoal) : This heterogeneous reagent allows for the chemoselective oxidation of sulfides to sulfoxides under mild conditions. researchgate.net

Iodogen : This can be used for the oxidation of urazoles under heterogeneous conditions. researchgate.net

Metal-free quinoid catalysts : These can promote a chemoselective, light-induced thioether to sulfoxide (B87167) oxidation using oxygen as the oxidant. organic-chemistry.org

The choice of solvent and temperature also plays a crucial role in the selectivity and yield of the oxidation reaction. For example, the oxidation of l-[4-(cyclopropyloxy)-2,6-bis(methylthio)benzoyl]-4-(l -methyl-1 -{ [3 -(trifluoromethyl)phenyl] sulfonyl }ethyl)piperidine was carried out in methylene (B1212753) chloride at 45°C. google.com

Table 1: Reagents for Selective Thioether Oxidation

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) with Tantalum Carbide | Sulfoxide | - | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) with Niobium Carbide | Sulfone | - | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Methylene chloride, 45°C | google.com |

| Sodium Periodate (NaIO₄) | Sulfoxide | Room temperature | cas.cn |

| N₂O₄/Charcoal | Sulfoxide | CH₂Cl₂, room temperature | researchgate.net |

| 1-hexylKuQuinone (KuQ) | Sulfoxide | HFIP, light, O₂ | organic-chemistry.org |

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations. fiveable.me The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

Key reactions of the nitrile group include:

Hydrolysis : Nitriles can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. fiveable.me For example, alkaline hydrolysis of 2-(3-cyano-6-(4-methoxyphenyl)-4-(4-chlorophenyl) pyridin-2-yl-thio)acetic acid ester yielded the corresponding carboxylic acid. sciencepub.net

Reduction : The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.melibretexts.orgyoutube.com The reduction involves the addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Addition of Grignard Reagents : Grignard reagents (R-MgX) can add to the nitrile group to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.orglibretexts.orgyoutube.com This reaction is a useful method for the synthesis of ketones with the formation of a new carbon-carbon bond. libretexts.org

Ring Closure and Rearrangement Reactions of Nicotinonitrile Scaffolds

The nicotinonitrile scaffold, particularly when appropriately substituted, can participate in ring closure and rearrangement reactions to form more complex heterocyclic systems. researchgate.net For instance, the reaction of 5-benzotriazol-1-yl-6-methyl-2-(2-oxopropylsulfanyl)nicotinonitrile with dimethylformamide dimethylacetal leads to a thieno[2,3-b]pyridine (B153569) derivative, which can be further cyclized. researchgate.net

Rearrangement reactions, such as the pinacol-like rearrangement, can lead to ring cleavage and the formation of new carbocyclic or heterocyclic structures. nih.gov Radical-induced ring closure reactions have also been observed in related systems, proceeding through 5-exo or 6-endo cyclization pathways. rsc.org

Nucleophilic Substitution Patterns in Nicotinonitrile Derivatives

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the pyridine ring in nicotinonitrile derivatives. wikipedia.org The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.org In the context of this compound, the phenylthio group can act as a leaving group, especially after oxidation to the corresponding sulfone. acs.orgnih.gov

Pyridines are generally more reactive towards nucleophilic substitution at the 2- and 4-positions, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the nitrogen atom. wikipedia.orgquimicaorganica.org The Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, is a classic example of nucleophilic substitution on a pyridine ring. wikipedia.org

In substituted nicotinonitriles, the leaving group ability of substituents is a critical factor. Halogens, such as chlorine, are common leaving groups that can be displaced by various nucleophiles like amines and thiols. The sulfonyl group, formed by the oxidation of a thioether, is an excellent leaving group, facilitating substitution reactions. acs.org Recent studies suggest that some SNA reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei to provide information about the structure of molecules. msu.edu Different forms of NMR, including ¹H, ¹³C, and ¹⁹F, offer complementary data for a thorough structural analysis of 6-(Phenylthio)nicotinonitrile and its analogues.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of organic molecules. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the multiplicity of the signals reveals the number of adjacent protons, and coupling constants (J) provide information about the connectivity and stereochemistry of the atoms. researchgate.nethw.ac.uk

For instance, in the ¹H NMR spectrum of a related compound, 4-(Phenylamino)benzonitrile, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed for the aromatic protons. rsc.org The spectrum shows a doublet at 7.46 ppm (J = 8.4 Hz) corresponding to two protons, a triplet at 7.36 ppm (J = 8.0 Hz) for another two protons, and several other multiplets for the remaining aromatic protons. rsc.org The ¹³C NMR spectrum of the same compound displays signals at specific chemical shifts, such as 147.9, 139.9, and 133.7 ppm, which are characteristic of the different carbon atoms within the molecule. rsc.orgbhu.ac.in

Similarly, detailed NMR data has been reported for various substituted nicotinonitrile derivatives. For example, the ¹H NMR spectrum of 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile reveals a singlet at 8.49 ppm for the proton on the pyridine (B92270) ring, along with a series of multiplets for the phenyl and benzyl (B1604629) protons. nih.gov The corresponding ¹³C NMR spectrum shows a range of signals that confirm the carbon framework of the molecule. bhu.ac.innih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Nicotinonitrile Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Reference |

| 4-(Phenylamino)benzonitrile | CDCl₃ | 7.46 (d, J=8.4), 7.36 (t, J=8.0), 7.17 (d, J=8.0), 7.13 (t, J=7.2), 6.97 (d, J=8.4), 6.18 (bs) | 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 | rsc.org |

| 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile | CDCl₃ | 8.49 (s), 7.44–7.38 (m), 7.35–7.31 (m), 7.26–7.23 (m), 7.20–7.16 (m), 7.16–7.11 (m), 7.00 (d, J=7.52), 5.73 (t, J=5.5), 4.77 (d, J=5.5) | 158.6, 158.5, 158.3, 137.9, 137.1, 135.4, 129.3, 128.9, 128.8, 128.8, 128.7, 128.5, 128.2, 127.8, 127.7, 126.3, 117.2, 115.8, 93.1, 45.6 | nih.gov |

| 2-(benzylamino)-4-methyl-5-(phenylthio)nicotinonitrile | CDCl₃ | 8.33 (s), 7.30–7.26 (m), 7.25–7.20 (m), 7.19–7.14 (m), 7.09–7.05 (m), 7.00–6.96 (m), 5.56 (t, J=5.5), 4.66 (d, J=5.5), 2.40 (s) | 158.7, 158.6, 157.0, 138.0, 136.9, 129.1, 128.7, 127.6, 127.7, 127.6, 126.9, 125.9, 116.5, 115.8, 93.5, 45.4, 19.5 | nih.gov |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.orgresearchgate.net With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides a strong NMR signal. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range, which allows for the clear differentiation of fluorine atoms in different chemical surroundings. biophysics.orgalfa-chemistry.com This technique is particularly valuable for studying fluorinated analogues of this compound, providing direct information about the location and electronic environment of the fluorine substituents. nih.gov The coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei can also provide valuable structural information. wikipedia.org

Deuterium (B1214612) exchange studies, often monitored by NMR or mass spectrometry, can provide insights into the reactivity and environment of certain protons within a molecule. whiterose.ac.uknih.gov Protons that are acidic or exposed to the solvent can be exchanged for deuterium when the sample is treated with a deuterated solvent like D₂O. acs.orgunige.ch Observing the disappearance or change in multiplicity of signals in the ¹H NMR spectrum after deuterium exchange can help identify labile protons, such as those in hydroxyl or amino groups. msu.eduacs.org

Analysis of coupling constants (J-values) provides detailed information about the bonding and spatial relationships between atoms. libretexts.orgsmu.edu The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei, as well as the dihedral angle between them in the case of vicinal coupling (³J). libretexts.orgorganicchemistrydata.org For example, the Karplus equation relates the vicinal coupling constant to the dihedral angle, which is crucial for determining the conformation of cyclic and acyclic systems. libretexts.org Long-range couplings can also be observed, particularly in rigid or unsaturated systems. organicchemistrydata.org

Mass Spectrometry (MS) for Accurate Molecular Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically 70 eV. mdpi.com This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is often highly reproducible and serves as a "molecular fingerprint" that can be used for compound identification by comparison with spectral libraries. nih.govmdpi.com The analysis of these fragmentation patterns can help to elucidate the structure of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of a molecule, as it can distinguish between ions with the same nominal mass but different chemical formulas. rsc.org HRMS is particularly useful for confirming the identity of newly synthesized compounds and for providing unambiguous molecular formulas. cas.cn For example, the HRMS data for 4-phenyl-2-(phenylthio)-6-(p-tolyl)nicotinonitrile showed a calculated m/z for [M + H]⁺ of 443.0212, with the found value matching exactly, confirming its elemental composition. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. openbabel.orgyoutube.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural components: the pyridine ring, the nitrile group (C≡N), and the phenylthio substituent.

The nitrile group's stretching vibration is a particularly strong and sharp absorption, typically appearing in a distinct region of the spectrum, making it easily identifiable. researchgate.net For substituted benzonitriles and nicotinonitriles, this C≡N stretching frequency is consistently observed in the 2200-2230 cm⁻¹ range. researchgate.netekb.egchem-soc.sinih.gov The aromatic rings (both the pyridine and the phenyl group) will present a series of bands. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. chem-soc.siderpharmachemica.com The substitution pattern on the aromatic rings influences the out-of-plane C-H bending vibrations, which are found in the 900-690 cm⁻¹ range and can help confirm the substitution pattern. spcmc.ac.in The phenylthio (C-S) linkage also gives rise to specific vibrations, though they can be weaker and appear in the fingerprint region of the spectrum.

Detailed analysis of the vibrational modes can be further refined by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and aid in the precise assignment of each observed band. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | 2230 - 2200 | Strong, Sharp |

| C-H Stretch | Aromatic (Pyridine, Phenyl) | 3100 - 3000 | Medium to Weak |

| C=C / C=N Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| C-S Stretch | Phenylthio | 710 - 680 | Weak to Medium |

| C-H Bend (out-of-plane) | Aromatic Rings | 900 - 690 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Electronic Absorption Spectroscopy (UV-Vis) in Photochemical and Electronic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. technologynetworks.com The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions associated with its aromatic systems and heteroatoms.

The aromatic phenyl and pyridine rings, with their conjugated π-electron systems, are the primary chromophores. The presence of the sulfur atom (thioether) and the nitrogen of the nitrile group and pyridine ring introduce non-bonding (n) electrons, allowing for n→π* transitions, which are typically weaker in intensity than π→π* transitions. The UV-Vis spectrum is expected to show strong absorption bands, likely in the 250-350 nm range, corresponding to π→π* transitions. researchgate.net The exact position and molar absorptivity (ε) of these bands are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. cbijournal.com

For instance, studies on similarly structured nicotinonitrile derivatives show strong absorption maxima that can be influenced by substituents on the aromatic rings. nih.govresearchgate.net The phenylthio group, acting as an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinonitrile, due to the extension of the conjugated system by the lone pair electrons on the sulfur atom.

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl, Pyridine Rings | 250 - 350 | High ( > 10,000 M⁻¹cm⁻¹) |

| n → π | Pyridine N, Nitrile N, Sulfur | > 300 | Low ( < 1,000 M⁻¹cm⁻¹) |

Note: These values are estimates based on related structures. Experimental determination in various solvents is necessary for precise characterization.

Advanced Spectroscopic Techniques for Dynamic and Transient Phenomena (e.g., Ultrafast Transient Absorption)

To investigate the fate of this compound after it absorbs light, advanced techniques like ultrafast transient absorption (TA) spectroscopy are employed. This pump-probe technique allows for the observation of short-lived excited states and photochemical intermediates on timescales from femtoseconds to nanoseconds. nih.gov

Upon photoexcitation, the molecule is promoted to an electronic excited state (e.g., S₁ or S₂). From there, it can undergo several rapid decay processes. For sulfur-containing aromatic compounds and pyridine derivatives, common deactivation pathways include internal conversion (IC), intersystem crossing (ISC) to the triplet manifold (T₁), and fluorescence. acs.orgaip.orgnih.govnih.gov

TA spectroscopy on related organosulfur compounds has shown that the sulfur atom can play a crucial role in the excited-state dynamics. rsc.org For instance, the presence of sulfur can facilitate rapid ISC, leading to a high quantum yield of triplet state formation. nih.govnih.gov Studies on pyridine have revealed ultrafast deactivation pathways, including isomerization, occurring on a picosecond timescale. acs.orgresearchgate.net For this compound, TA spectroscopy could elucidate the rates of these processes, identify the nature of the transient species (e.g., singlet vs. triplet excited states, radical ions), and determine their lifetimes, providing critical information for any potential photochemical applications. aip.orgnih.govmdpi.com

X-ray Crystallography for Solid-State Structural Confirmation

While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. lippertt.ch This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds (if applicable), π–π stacking interactions between aromatic rings, and other van der Waals forces. iucr.orgnih.gov Understanding the crystal packing is crucial as it can influence the material's bulk properties. The crystallographic information is typically stored in a standard format known as a Crystallographic Information File (CIF). openbabel.org

Table 3: Representative Crystallographic Data for a Substituted Nicotinonitrile Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the unit cell. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Pna2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 4.34 Å, b = 14.74 Å, c = 29.44 Å |

| Dihedral Angle | Angle between the pyridine and a phenyl ring. | 7.34 (14)° |

| Intermolecular Interactions | Non-covalent forces holding the crystal lattice. | C—H···N interactions, π–π stacking |

Note: Data is for a representative compound, 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, to illustrate the type of information obtained. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Phenylthio Nicotinonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a predominant computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. scirp.org DFT calculations on 6-(Phenylthio)nicotinonitrile would enable a detailed understanding of its molecular-level characteristics. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

A fundamental aspect of understanding a molecule's chemical behavior lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, DFT calculations would provide the energies of the HOMO and LUMO, and the distribution of these orbitals across the molecular structure. It is anticipated that the HOMO would be localized on the electron-rich phenylthio group, while the LUMO may be distributed over the electron-deficient nicotinonitrile moiety.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

From the energies of the HOMO and LUMO, a range of global chemical reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. epstem.netresearchgate.net These parameters, derived from conceptual DFT, provide a theoretical basis for understanding the molecule's behavior in chemical reactions. longdom.org

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. epstem.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

| Parameter | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

The distribution of electron density within a molecule is crucial for understanding its intermolecular interactions and reactive sites. Theoretical calculations can determine the partial atomic charges on each atom of this compound, revealing the electrophilic and nucleophilic centers. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecular surface. nih.gov The MEP map illustrates regions of negative electrostatic potential (typically associated with lone pairs of electronegative atoms) and positive electrostatic potential (usually around hydrogen atoms). For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the thioether linkage, indicating these as sites for electrophilic attack. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

For a proposed reaction involving this compound, computational methods can be used to identify the transition state (TS) structure, which is the highest energy point along the reaction coordinate. joaquinbarroso.com The energy difference between the reactants and the transition state is the activation energy barrier, a key factor in determining the reaction rate. rsc.org By characterizing the transition state, researchers can gain a deeper understanding of the bond-forming and bond-breaking processes that occur during the reaction.

Photochemical reactions often involve the formation of highly reactive radical intermediates. msu.edu Computational studies can be employed to investigate the electronic properties and stability of potential radical intermediates that may be formed from this compound upon photoexcitation. The spin density distribution in these radical species can be calculated to identify the location of the unpaired electron, which is crucial for predicting their subsequent reactivity. nih.gov Such studies are essential for understanding and predicting the outcomes of photochemical transformations involving this compound.

Reaction Dynamics Simulations

Reaction dynamics simulations offer a powerful computational lens to observe the intricate motions of atoms and molecules during a chemical transformation. While specific reaction dynamics simulations for this compound are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its potential reactive behavior. Methodologies such as quantum-mechanical molecular dynamics (QMD) allow for the exploration of reaction mechanisms by simulating the system at a quantum level. chemrxiv.org

For a molecule like this compound, QMD simulations could elucidate the mechanisms of its formation or its subsequent reactions. For instance, in a hypothetical synthesis, simulations could track the trajectory of reactants, identifying transition states and intermediates leading to the final product. The analysis of interatomic distances and atomic partial charges over the simulation time helps in detailing the sequence of bond-forming and bond-breaking events. chemrxiv.org Such simulations can reveal nuanced mechanistic details, such as the precise timing of nucleophilic attack or proton transfer steps, which are often difficult to capture through experimental means alone. chemrxiv.org The evolution of the HOMO-LUMO energy gap during the simulation can also be monitored to signal the transition from a more reactive species to a more stable one, corresponding to the formation of a stable intermediate or product. chemrxiv.org

Intermolecular Interactions and Adsorption Phenomena

The study of intermolecular interactions and adsorption is crucial for understanding how this compound might interact with surfaces or other molecules, which is pertinent in fields like materials science and catalysis.

Computational modeling can be employed to predict the adsorption behavior of this compound onto various surfaces. Adsorption isotherms, which describe the equilibrium concentration of an adsorbate on a surface as a function of its concentration in the surrounding medium, can be theoretically generated. The Langmuir model, for example, assumes monolayer adsorption onto a surface with a finite number of identical sites.

Theoretical approaches, often leveraging quantum chemical calculations or molecular mechanics, can determine the binding energy of this compound to a specific surface. This data is fundamental to parameterizing adsorption isotherm models. By calculating the interaction energies at different surface coverages, a theoretical isotherm can be constructed, providing insights into the strength and nature of the surface-adsorbate interaction.

Monte Carlo (MC) simulations are a valuable tool for investigating the dynamics of surface interactions at a molecular level. nih.govprinceton.edu An off-lattice, surface-constrained Metropolis Monte Carlo (SC-MMC) algorithm, for instance, could be utilized to simulate the behavior of this compound molecules on a given surface. nih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the molecular structure of a compound and its chemical reactivity. This is often achieved by calculating a set of theoretical molecular descriptors and correlating them with experimentally observed activities.

The chemical reactivity of this compound can be rationalized and predicted through the calculation of global and local reactivity descriptors derived from Density Functional Theory (DFT). nih.govmdpi.com These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Global reactivity descriptors describe the reactivity of the molecule as a whole. nih.gov Key descriptors include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity. nih.govresearchgate.net

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a higher propensity to donate electrons. nih.gov

Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates a greater ability to accept an electron. nih.gov

Chemical Hardness (η): This measures the resistance to a change in electron configuration. Higher hardness correlates with greater stability. nih.govmdpi.com

Chemical Softness (S): The reciprocal of hardness, softness is a measure of the molecule's reactivity. nih.gov

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. A higher electrophilicity index points to a more reactive electrophile. nih.gov

By calculating these descriptors for this compound and its derivatives, correlations can be established with experimentally observed activities, such as reaction rates or biological efficacy. nih.govnih.govscispace.com For example, a study on novel pyridine (B92270) derivatives found that calculated global reactivity descriptors correlated well with their biological properties. nih.gov

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | Energy required to remove an electron. | Lower values indicate a better electron donor. |

| Electron Affinity (EA) | Energy released upon gaining an electron. | Higher values indicate a better electron acceptor. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Higher values indicate lower reactivity and higher stability. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Higher values indicate a stronger electrophile. |

In silico methods are instrumental in understanding how this compound might interact with and recognize other molecules or binding sites on a larger structure, such as a protein or a synthetic receptor. nih.gov Molecular docking and molecular dynamics simulations are primary tools for this type of analysis. nih.govbiotechnologia-journal.org

Molecular docking studies can predict the preferred binding orientation of this compound within a specific binding pocket. For instance, a study on 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, compounds structurally similar to this compound, used in silico studies to examine their binding mode within the active site of the α-glucosidase enzyme. nih.gov Such studies can identify key intermolecular interactions, like hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability and dynamics of the complex over time. mdpi.com These simulations can reveal how the binding of this compound might induce conformational changes in the receptor and provide a more detailed energetic profile of the binding process. nih.gov The analysis of electrostatic potential maps can also help in visually identifying regions of the molecule that are likely to engage in electrostatic interactions, guiding the understanding of molecular recognition phenomena. nih.gov

Advanced Research Applications and Functional Material Development

Role as Building Blocks in Complex Organic Synthesis

The strategic placement of the cyano, phenylthio, and pyridine (B92270) nitrogen functionalities makes 6-(Phenylthio)nicotinonitrile a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. These systems are of significant interest due to their prevalence in pharmacologically active molecules and functional materials.

Synthesis of Novel Heterocyclic Systems

The reactivity of the nicotinonitrile core allows for its elaboration into more complex fused and substituted heterocyclic systems.

Pyrimidine Derivatives: Nicotinonitrile derivatives serve as foundational materials for constructing pyrido[2,3-d]pyrimidine (B1209978) systems. These fused heterocycles are synthesized through cyclocondensation reactions, often involving the reaction of a 2-aminonicotinonitrile derivative with various reagents. For instance, 2-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile can be reacted with trifluoroacetic acid to initiate the formation of a pyridopyrimidine core, which can be further functionalized.

Naphthyridine Derivatives: The synthesis of naphthyridine derivatives, another class of important nitrogen-containing heterocycles, can be achieved starting from nicotinonitrile precursors. One approach involves the condensation of a nicotinonitrile derivative, such as 2-amino-4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl) nicotinonitrile, which is synthesized from 3-acetyl-2-methyl-1,8-naphthyridine, malononitrile (B47326), and an appropriate aromatic aldehyde.

Furo[2,3-b]pyridine (B1315467) Derivatives: Nicotinonitrile derivatives are key intermediates in the synthesis of furo[2,3-b]pyridines. A common synthetic strategy involves the conversion of a cyano-(2H)-pyridone to a nicotinonitrile, followed by a Thorpe-Ziegler cyclization to form the fused furan (B31954) ring. chem-soc.sisioc-journal.cn This methodology provides access to a variety of substituted furo[2,3-b]pyridine cores, which are of growing interest in medicinal chemistry. chem-soc.sisioc-journal.cnrsc.org

Formation of Thiazolidine (B150603) and Triazole Derivatives

The versatile nature of the nicotinonitrile scaffold extends to the synthesis of five-membered heterocyclic rings like thiazolidines and triazoles.

Thiazolidine Derivatives: While direct synthesis from this compound is less commonly documented, related nicotinonitrile structures can be elaborated to incorporate a thiazolidine ring. For example, nicotinonitrile derivatives can be converted into intermediates that, upon reaction with reagents like chloroacetic acid, yield thiazolidine structures. chem-soc.si Thiazolidine rings are significant moieties in various bioactive compounds. nih.govjchemrev.comchemmethod.com

Triazole Derivatives: this compound and its analogues are valuable in the synthesis of molecules containing the 1,2,3-triazole moiety. A one-pot, three-component reaction of a triazolyl aldehyde, malononitrile, and thiophenol can yield 2-amino-3,5-dicyano-6-phenylthio-pyridine derivatives incorporated with a 1,2,3-triazole. cbijournal.com This approach highlights the utility of multicomponent reactions in rapidly building molecular complexity around the nicotinonitrile core. cbijournal.com Furthermore, three-component condensation of 1,2,3-triazole chalcones with malononitrile has been shown to produce nicotinonitrile derivatives substituted with a triazolyl group, which exhibit fluorescent properties. researchgate.net

Exploration in Materials Science

The electronic and photophysical properties inherent to the this compound structure make it an attractive candidate for the development of advanced functional materials. Its aromatic nature, coupled with the electron-withdrawing cyano group and the sulfur-containing phenylthio group, provides a platform for tuning its optoelectronic characteristics.

Integration into Organic Electronic Materials

Organic electronic materials are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular conformation and electronic properties. The twisted conformation often induced by substituents can lead to novel electronic, optical, and chiroptical properties. While specific integration of this compound is an area of ongoing research, related nicotinonitrile and phenylthio-containing compounds are explored for their potential in this field. eurjchem.com

| Research Area | Potential Application of Phenylthio-Nicotinonitrile Derivatives |

| Organic Semiconductors | Building blocks for π-conjugated systems with tunable HOMO-LUMO gaps. |

| Non-linear Optical Devices | Chirality induced by twisted conformations could lead to new optical properties. |

| Spin Filters | Potential for use in spintronic devices due to unique electronic and magnetic properties. |

Potential for Photovoltaic and Optoelectronic Systems

The development of efficient organic photovoltaic (OPV) devices relies on materials that can absorb sunlight and facilitate charge separation and transport. rsc.orgresearchgate.netnih.gov The strong absorption spectra of many organic materials make them suitable for applications such as semitransparent solar cells. researchgate.net While this compound itself has not been extensively reported as a primary component in OPVs, its structural motifs are relevant. For instance, phenylthio groups are used in dye sensitizers for photovoltaic applications. eurjchem.com The broader class of organic materials is being investigated for light harvesting in both outdoor and indoor environments. rsc.orgnih.gov

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgmagtech.com.cn This property is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly desirable for applications in OLEDs, chemical sensors, and bio-imaging.

The AIE effect is often observed in molecules with rotatable groups, such as the phenyl rings in tetraphenylethylene (B103901) (TPE), a classic AIE-active molecule. rsc.orgmagtech.com.cn The restriction of intramolecular rotations in the aggregated state is a key mechanism for AIE. rsc.org Derivatives of nicotinonitrile and compounds containing sulfur heteroatoms, like phenothiazine, have been shown to exhibit AIE properties. rsc.org For example, aminoborane (B14716983) derivatives with phenothiazyl substituents display AIE behavior. rsc.org Given that this compound contains rotatable phenyl and phenylthio groups, it and its derivatives are promising candidates for AIE-active materials. Research into triphenylamine, carbazole, and tetraphenylethylene-functionalized benzothiadiazole derivatives has shown that these compounds exhibit significant AIE and solvatochromic fluorescence characteristics. mdpi.com

| AIE-Related Research | Relevance to this compound |

| Mechanism | The phenyl and phenylthio groups can act as rotors, whose restriction upon aggregation could induce emission. |

| Material Design | Functionalization of the nicotinonitrile core can tune the AIE properties, such as emission wavelength and quantum yield. |

| Applications | Potential for use in solid-state lighting, sensors, and bio-imaging due to bright emission in the aggregated state. |

Corrosion Inhibition Mechanisms and Surface Science

Surface Morphological Characterization (SEM, AFM) of Inhibited Surfaces

Surface analysis techniques are crucial for visually confirming the formation of a protective inhibitor film on a metal's surface. Both SEM and AFM are powerful tools for characterizing the topography of the metal before and after exposure to a corrosive medium, with and without the presence of an inhibitor.

Scanning Electron Microscopy (SEM)

SEM analysis provides a clear depiction of the surface topography of mild steel. In the absence of an inhibitor, the mild steel surface, when immersed in an acidic solution like 1 M HCl, exhibits significant damage. The surface appears rough and is marred by numerous pits and cracks, which is indicative of aggressive and unrestricted corrosion.

In contrast, when nicotinonitrile derivatives such as 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) (AMN) are introduced into the acidic solution, the surface of the mild steel is remarkably preserved. The SEM micrographs of the inhibited steel show a much smoother and more uniform surface compared to the uninhibited steel. This smoothness is attributed to the adsorption of the inhibitor molecules onto the mild steel surface, forming a protective barrier. This film effectively isolates the metal from the corrosive environment, thereby mitigating the corrosive attack. The presence of this protective film prevents the extensive surface degradation seen in the uninhibited samples.

Atomic Force Microscopy (AFM)

AFM provides a three-dimensional profile of the surface and quantitative data on surface roughness. For a freshly polished mild steel surface, AFM images typically show a relatively smooth topography with minor scratches from the polishing process.

After immersion in a corrosive acid solution without an inhibitor, the AFM topography changes dramatically. The surface becomes exceedingly rough, with large peaks and valleys indicating severe corrosion and degradation of the metal surface.

The addition of nicotinonitrile inhibitors leads to a significant reduction in surface roughness. The AFM images of the inhibited mild steel surface reveal a considerably smoother topography compared to the corroded surface in the absence of the inhibitor. This observation further confirms the formation of a dense and uniform protective film by the inhibitor molecules on the metal surface. The adsorbed layer passivates the surface, leading to a notable decrease in surface roughness parameters. The study of related nicotinonitrile compounds, ATN and AMN, confirms that the surface of the inhibited metal is superior to that of the uninhibited metal.

The table below summarizes typical surface roughness data obtained from AFM analysis in studies of nicotinonitrile inhibitors.

| Condition | Average Roughness (Ra) | Root Mean Square Roughness (Rq) | Maximum Peak-to-Valley Height (Rmax) |

| Polished Mild Steel | Low | Low | Low |

| Mild Steel in 1 M HCl | High | High | High |

| Mild Steel in 1 M HCl + Nicotinonitrile Inhibitor | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: The qualitative descriptions in the table are based on general findings for nicotinonitrile derivatives as specific numerical data for this compound was not available in the reviewed literature.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly tied to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. ijnc.iracs.org Future research on 6-(phenylthio)nicotinonitrile should focus on developing synthetic routes that are not only high-yielding but also sustainable.

Current methods for synthesizing nicotinonitrile derivatives often involve multi-component reactions (MCRs), which are inherently atom-economical. rsc.org For instance, the synthesis of related 4,6-diaryl-2-(arylthio)nicotinonitriles has been achieved through a one-pot, four-component condensation in aqueous micellar media using a non-ionic surfactant like Triton X-100. rhhz.net This approach offers mild reaction conditions and an environmentally benign solvent system. rhhz.net Another sustainable method involves the use of visible or solar light to drive the synthesis of thio-functionalized pyridines, which proceeds via a thiyl-radical-triggered mechanism. researchgate.netresearchgate.net These light-driven reactions often occur under mild conditions without the need for harsh reagents. researchgate.netresearchgate.netelsevier.com

Table 1: Comparison of Sustainable Synthetic Strategies for Nicotinonitrile Derivatives

| Strategy | Catalyst/Medium | Advantages | Key Findings | Citation |

| Micellar Catalysis | Triton X-100 in water | Mild conditions, eco-friendly solvent, high yields (80-95%) | Efficient for one-pot, four-component synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles. | rhhz.net |

| Photocatalysis | Eosin (B541160) Y / Visible Light | Uses renewable energy, mild conditions | Enables thiyl-radical-triggered synthesis of multi-substituted pyridines. | researchgate.netrsc.org |

| Nanocatalysis | Fe₃O₄@SiO₂-based | Recoverable catalyst, solvent-free conditions, high yields | Effective for the synthesis of coumarin-linked nicotinonitriles. | researchgate.net |

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and expanding their scope. For the multi-component reactions that produce this compound and its derivatives, the proposed mechanisms often involve a cascade of reactions, including condensation, Michael addition, and cyclization. rhhz.net For example, in the four-component synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles, the reaction is thought to proceed through the formation of an enone intermediate, followed by the addition of malononitrile (B47326) and subsequent cyclization with a thiol. rhhz.net

Visible-light-driven syntheses introduce another layer of mechanistic complexity, often involving radical intermediates. researchgate.netchim.it The formation of an electron-donor-acceptor (EDA) complex between the reactants upon light absorption can trigger the reaction cascade. researchgate.net

Future research should move beyond plausible mechanistic proposals to detailed investigations using a combination of experimental and computational techniques. This includes:

In-situ spectroscopic monitoring to identify transient intermediates.

Kinetic studies to determine reaction orders and rate-determining steps.

Isotope labeling studies to trace the pathways of atoms throughout the reaction.

Density Functional Theory (DFT) calculations to model reaction pathways, calculate activation energies, and visualize transition states.

A deeper mechanistic insight will enable chemists to rationally control reaction outcomes, improve yields and selectivity, and design novel transformations based on the reactivity of this compound.

Rational Design of this compound Derivatives for Tailored Chemical Functions

The functional versatility of the nicotinonitrile scaffold makes it an attractive platform for designing molecules with specific chemical properties. mdpi.com One promising area is the development of corrosion inhibitors. Nicotinonitrile derivatives have shown significant efficacy in protecting metals, such as mild steel, from corrosion in acidic environments. researchgate.netsemanticscholar.org

The inhibitory effect arises from the adsorption of the molecules onto the metal surface, forming a protective layer. researchgate.net The efficiency of this process is highly dependent on the molecular structure. The presence of electron-donating groups (e.g., -CH₃, -OCH₃) tends to increase the inhibition efficiency, while electron-withdrawing groups (e.g., -NO₂, -Br) can have the opposite effect. rsc.org This relationship provides a clear basis for the rational design of more effective inhibitors.

Future research should focus on the systematic design and synthesis of this compound derivatives with tailored properties for corrosion inhibition. This would involve:

Introducing various substituents onto the phenyl and pyridine (B92270) rings to modulate the electronic properties and solubility of the molecule.

Utilizing computational chemistry, including DFT and Monte Carlo simulations, to predict the adsorption behavior and inhibition efficiency of designed molecules before their synthesis. researchgate.net

Correlating the theoretical predictions with experimental results from electrochemical impedance spectroscopy and potentiodynamic polarization to refine the design principles. researchgate.net

By systematically exploring the structure-activity relationships, it will be possible to develop highly effective and environmentally friendly corrosion inhibitors based on the this compound core.

Table 2: Influence of Substituents on the Corrosion Inhibition Efficiency of Nicotinonitrile Derivatives

| Compound Type | Substituent | Effect on Inhibition | Rationale | Citation |

| 5-Arylazothiazole | Electron-donating (-CH₃, -OCH₃) | Superior | Increases electron density, enhancing adsorption on metal surface. | rsc.org |

| 5-Arylazothiazole | Electron-withdrawing (-NO₂, -Br) | Inferior | Decreases electron density, weakening adsorption. | rsc.org |

| Nicotinonitriles | Amino, Methylamino, Dimethylamino | Effective | Adsorption via heteroatoms (N, S) and π-electrons. | researchgate.netresearchgate.net |

Expansion into Emerging Areas of Materials Science and Catalysis

The unique electronic and structural features of this compound make it a promising building block for advanced materials and catalytic systems.

Materials Science: Nicotinonitrile derivatives are being explored for their applications in organic electronics, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com By creating donor-acceptor-donor (D-A-D) structures with an indolocarbazole donor and a nicotinonitrile acceptor, researchers have developed thermally activated delayed fluorescence (TADF) emitters. mdpi.com The photophysical properties, such as the emission color and efficiency, can be tuned by modifying the molecular structure. researchgate.net Future work could involve incorporating the this compound moiety into polymers to create solution-processable materials for printed electronics or as fluorescent dyes for biosensors. researchgate.netbohrium.commdpi.com

Catalysis: The nitrogen and sulfur atoms in this compound offer potential coordination sites for metal ions, suggesting its use as a ligand in catalysis. rsc.org Derivatives could be designed to form stable complexes with transition metals, creating catalysts for a variety of organic transformations. beilstein-journals.orgnih.gov For example, the development of N-heterocyclic carbene (NHC)-metal complexes has led to highly active and selective catalysts. beilstein-journals.org A similar approach could be taken with nicotinonitrile-based ligands. Furthermore, this compound could serve as a monomer for the synthesis of functional polymers. These polymers could act as supports for catalysts, combining the advantages of homogeneous and heterogeneous catalysis, such as high activity and easy separation and recyclability. mdpi.comresearchgate.net

Q & A

Basic: What safety protocols are critical when handling 6-(Phenylthio)nicotinonitrile in laboratory settings?

Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure; OV/AG/P99 cartridges for higher concentrations) to mitigate inhalation risks.

- Skin/Eye Protection : Full-body protective gear (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation and carcinogenic components (≥0.1% concentration) .

- Environmental Controls : Prevent drainage contamination; use secondary containment for spills. Store away from heat/ignition sources (e.g., ≥99°C melting point necessitates temperature-controlled storage) .

Basic: What synthetic routes and optimization strategies are effective for this compound?

Answer:

- Multi-Step Synthesis : Adapt methodologies from analogous nicotinonitrile derivatives, such as one-pot cyclization of arylthiols with nitrile precursors under catalytic conditions (e.g., Cu(I)-mediated coupling) .

- Yield Optimization : Monitor reaction kinetics using HPLC or TLC. Adjust solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric ratios of phenylthiol/nitrile precursors to minimize byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure crystals. Confirm purity via melting point (e.g., 251–253°C for structurally similar compounds) .

Basic: How can NMR spectroscopy validate the structural integrity of this compound?

Answer:

- 1H/13C NMR Analysis : Compare experimental shifts (δ) with reference data. For example:

- 1H NMR : Aromatic protons (δ 7.35–8.42 ppm), NH2 groups (δ 6.28 ppm as broad singlet).

- 13C NMR : Nitrile carbon (δ ~116 ppm), pyridine carbons (δ 110–162 ppm) .

- Decoupling Experiments : Use DEPT-135 to distinguish CH3/CH2 groups and confirm substitution patterns.

Advanced: How can researchers investigate the mechanistic role of the phenylthio group in reactivity?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., thioether bond cleavage).

- Computational Modeling : Use DFT calculations (e.g., Gaussian or COMSOL) to map electron density at the sulfur atom, predicting nucleophilic/electrophilic sites .

- Cross-Coupling Studies : Evaluate phenylthio’s leaving-group propensity in Suzuki-Miyaura reactions under Pd catalysis .

Advanced: What strategies resolve contradictions in reported biological activity data for nicotinonitrile derivatives?

Answer:

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in cytotoxicity may arise from varying solvent concentrations (DMSO tolerance thresholds).

- Dose-Response Reevaluation : Repeat experiments with standardized controls and orthogonal assays (e.g., MTT vs. ATP-luminescence) to confirm dose-dependent effects .

Advanced: How can factorial design optimize experimental parameters for nicotinonitrile-based reactions?

Answer:

- Variable Screening : Use 2k factorial designs to test temperature (70–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, higher catalyst loads may offset low-temperature inefficiencies .

Advanced: What computational tools predict the environmental persistence of this compound?

Answer:

- QSPR Models : Quantify biodegradation potential using software like EPI Suite, inputting logP, molar mass (~149 g/mol), and topological polar surface area .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (pH 7–9) to assess thioether bond stability .

Advanced: How can researchers align experimental data with theoretical frameworks for mechanistic studies?

Answer:

- Conceptual Anchoring : Link reactivity trends to frontier molecular orbital (FMO) theory. For example, HOMO-LUMO gaps predict electrophilic aromatic substitution sites.

- Retrospective Analysis : Reconcile empirical results (e.g., unexpected byproducts) with Marcus theory or Hammett parameters to refine mechanistic hypotheses .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic byproducts under ICH Q1B guidelines .

Advanced: How can AI enhance the design of nicotinonitrile derivatives with targeted bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.